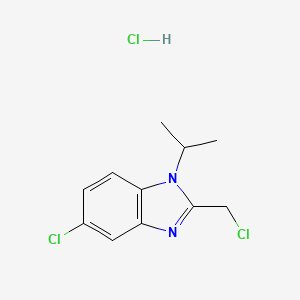

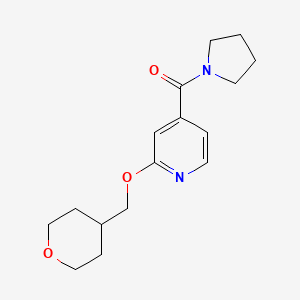

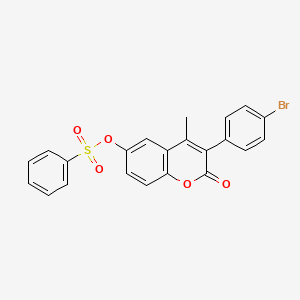

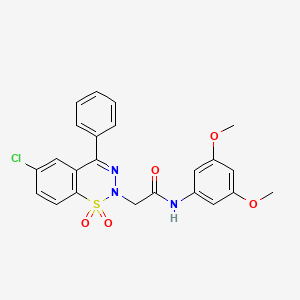

![molecular formula C13H11NO3S B2833970 Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate CAS No. 51925-43-0](/img/structure/B2833970.png)

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

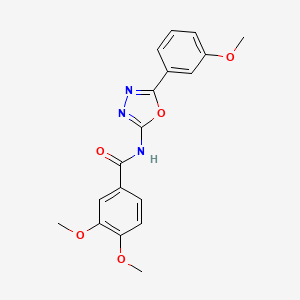

“Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate” is a chemical compound with the molecular formula C13H11NO3S . It has a molecular weight of 261.3 .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results . Detailed reaction mechanisms and conditions would likely be found in specialized chemical literature or databases .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, etc., are not provided in the search results . These properties can be determined through specific experimental procedures .Aplicaciones Científicas De Investigación

Antimicrobial Activity

One study focused on the synthesis of sulfur-attached quinolines and quinoline–coumarin bisheterocycles, which includes compounds related to "Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate". These compounds demonstrated moderate to good antimicrobial activities against Gram-positive, Gram-negative bacteria, and fungal pathogens in vitro. The most active compound in the series showed no toxic effects against mouse fibroblasts (NIH 3T3) in vitro, indicating potential for further antimicrobial application without significant cytotoxicity (Paul & Muthusubramanian, 2013).

Anticancer Activity

Another research application of related compounds includes their anticancer activities. A series based on the chemoselective Michael reaction of acrylic acid with 3-phenylquinoxaline-2(1H)-thione (a parent substrate similar in reactivity to "this compound") was prepared. These compounds were tested against human HCT-116 and MCF-7 cell lines, with several derivatives showing significant antiproliferative activity. The study highlights the quinoxaline ring as a promising scaffold for developing anticancer agents (El Rayes et al., 2019).

Synthesis of Complex Bisheterocycles

The Friedlander reaction of methyl 2-[(2,4-diaryl-3-quinolyl)sulfanyl]acetate and subsequent reactions were utilized to synthesize novel sulfur-linked quinoline–coumarin bisheterocycles. This process underscores the compound's role in the formation of complex heterocyclic structures with potential for varied biological activities. The approach demonstrates the chemical versatility and reactivity of quinoline sulfanyl acetates in constructing complex molecules (Paul & Muthusubramanian, 2013).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(3-formylquinolin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-17-12(16)8-18-13-10(7-15)6-9-4-2-3-5-11(9)14-13/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTIVBXKOSGFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC2=CC=CC=C2C=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2833894.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2833899.png)

![6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2833901.png)

![1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2833904.png)

![1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2833905.png)

![4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide](/img/structure/B2833906.png)